N-(1-Cyano-1-methylethyl)acetamide

Catalog No.
S663080
CAS No.
40652-06-0
M.F
C6H10N2O
M. Wt
126.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cyano-1-methylethyl)acetamide

CAS Number

40652-06-0

Product Name

N-(1-Cyano-1-methylethyl)acetamide

IUPAC Name

N-(2-cyanopropan-2-yl)acetamide

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9)

InChI Key

LKIVSDJTIHCTLP-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C)C#N

Canonical SMILES

CC(=O)NC(C)(C)C#N

N-(1-Cyano-1-methylethyl)acetamide is an organic compound with the molecular formula C₆H₁₀N₂O. It features a cyano group attached to a methylethyl moiety, making it an interesting subject for various chemical and biological studies. The compound is characterized by its acetamide functional group, which contributes to its reactivity and potential applications in medicinal chemistry and synthetic organic chemistry.

, including:

  • Hydrolysis: In the presence of water, it can hydrolyze to yield acetic acid and 1-cyano-1-methylethylamine.
  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, making it useful in the synthesis of more complex molecules.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds .

Research indicates that N-(1-Cyano-1-methylethyl)acetamide exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although further investigation is necessary to fully understand its pharmacological profile. Its structure allows for interactions with biological targets, which may lead to therapeutic applications .

Several methods have been reported for synthesizing N-(1-Cyano-1-methylethyl)acetamide:

  • Direct Reaction: The compound can be synthesized through the reaction of acetic anhydride with 1-cyano-1-methylethylamine.
  • One-Pot Synthesis: A one-pot reaction involving readily available starting materials has been developed, yielding high purity and good yields.
  • Catalytic Methods: Catalysts can be employed to enhance the reaction efficiency and selectivity during synthesis .

N-(1-Cyano-1-methylethyl)acetamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Agricultural Chemistry: It could serve as a precursor for agrochemicals or pesticides.
  • Material Science: The compound's properties may be exploited in the development of new materials or polymers .

Interaction studies have shown that N-(1-Cyano-1-methylethyl)acetamide can interact with various biomolecules, including proteins and enzymes. These interactions are crucial for understanding its biological activity and potential therapeutic effects. Further studies using techniques like molecular docking and spectroscopy are needed to elucidate these interactions more clearly .

N-(1-Cyano-1-methylethyl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
N-(1-Cyano-1-phenylethyl)acetamideContains a phenyl group instead of methylPotentially different biological activities
N-(2-Cyanoethyl)acetamideFeatures a longer carbon chainMay exhibit different reactivity profiles
N-(3-Cyanopropyl)acetamideContains a propyl groupDifferences in steric hindrance

These compounds highlight the uniqueness of N-(1-Cyano-1-methylethyl)acetamide due to its specific cyano and methylethyl groups, which may influence both its chemical behavior and biological activity .

XLogP3

-0.1

UNII

Y6S4KQV46F

Other CAS

40652-06-0

Wikipedia

Acetamide, N-(1-cyano-1-methylethyl)-

Dates

Modify: 2023-08-15

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